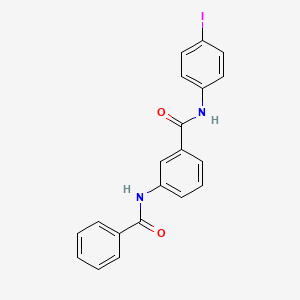
3-(benzoylamino)-N-(4-iodophenyl)benzamide
Vue d'ensemble
Description
3-(benzoylamino)-N-(4-iodophenyl)benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes involved in cell signaling pathways.
Mécanisme D'action
3-(benzoylamino)-N-(4-iodophenyl)benzamide acts by inhibiting the activity of EGFR, which is a receptor tyrosine kinase that plays a critical role in cell signaling pathways. EGFR is known to be overexpressed in many types of cancer, and its activation promotes cell proliferation, survival, and migration. 3-(benzoylamino)-N-(4-iodophenyl)benzamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(4-iodophenyl)benzamide has been found to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, leading to the inhibition of cell proliferation and induction of apoptosis. 3-(benzoylamino)-N-(4-iodophenyl)benzamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and regulates the activity of T cells, leading to its anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(benzoylamino)-N-(4-iodophenyl)benzamide is its specificity for EGFR, making it a useful tool for studying the role of EGFR in various diseases. It has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(benzoylamino)-N-(4-iodophenyl)benzamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(benzoylamino)-N-(4-iodophenyl)benzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of 3-(benzoylamino)-N-(4-iodophenyl)benzamide. Another area of research is the investigation of the role of 3-(benzoylamino)-N-(4-iodophenyl)benzamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of 3-(benzoylamino)-N-(4-iodophenyl)benzamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of research that holds promise for improving cancer therapy.
Applications De Recherche Scientifique
3-(benzoylamino)-N-(4-iodophenyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is known to play a critical role in the development and progression of cancer. 3-(benzoylamino)-N-(4-iodophenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to modulate the immune system by regulating the activity of T cells.
Propriétés
IUPAC Name |
3-benzamido-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN2O2/c21-16-9-11-17(12-10-16)22-20(25)15-7-4-8-18(13-15)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKFZPMSYSLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-[(phenylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)
![methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4737414.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4737420.png)
![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737453.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline](/img/structure/B4737464.png)
![4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4737479.png)
![4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)](/img/structure/B4737482.png)
![4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737489.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4737492.png)
![4-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4737497.png)